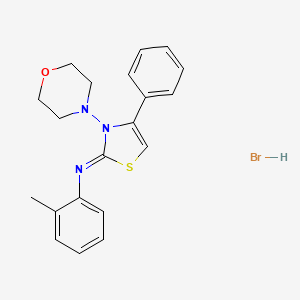

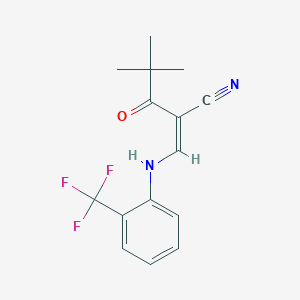

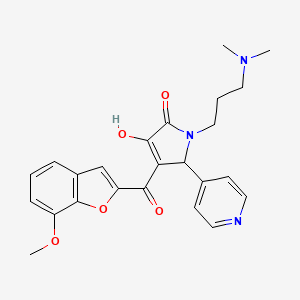

1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and bonding. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Alzheimer's Disease Research

The multifunctional therapeutic potential of derivatives related to 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one has been explored in Alzheimer's disease research. These compounds, notably 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, are identified as selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. Their synthesis and biological evaluation demonstrate significant potential in inhibiting acetylcholinesterase activity and preventing the aggregation of amyloid β, a key pathological feature of Alzheimer's disease. This research highlights the compound's role in exploring new treatments for neurodegenerative disorders (Umar et al., 2019).

Antihypertensive and Antiarrhythmic Potential

Further research into related 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which share structural motifs with 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one, has demonstrated promising antiarrhythmic and antihypertensive activities. These compounds, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, have shown strong potential in treating arrhythmias and hypertension, suggesting a possible therapeutic application in cardiovascular diseases. The effectiveness of these derivatives is attributed to their alpha-adrenolytic properties, highlighting the significance of the 1-phenylpiperazine moiety (Malawska et al., 2002).

Synthesis and Application in Chemistry

An efficient asymmetric approach for synthesizing functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, which are structurally related to 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one, has been developed. This method, involving a nucleophilic addition-cyclization process, showcases the compound's utility in organic synthesis and the development of novel chemical entities with potential biological activities (Han et al., 2019).

Thermochemistry and Coordination Chemistry

Research on the thermochemistry of adducts of bis(2,4-pentanedionato)zinc with heterocyclic amines, including those structurally akin to 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one, has contributed to understanding the enthalpic properties of zinc-nitrogen bonds. This work aids in the design of new metal-organic frameworks and coordination compounds with specific thermal and chemical properties (Dunstan, 1999).

Anticancer Research

Compounds structurally related to 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one have been synthesized and evaluated for their anticancer activity. These efforts include the development of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were tested against various cancer cell lines, revealing some compounds' potential in cancer therapy (Kumar et al., 2013).

Safety And Hazards

This involves studying the compound’s potential hazards, toxicity, and safety measures needed when handling it.

Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound’s synthesis or use.

Please note that the availability of this information depends on how well-studied the compound is. For lesser-known compounds, some or all of this information may not be available. It’s always best to consult primary scientific literature or databases for the most accurate and up-to-date information.

properties

IUPAC Name |

1-pyridin-2-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(10-13-4-3-6-17-11-13)19-8-9-20(16(22)12-19)14-5-1-2-7-18-14/h1-7,11H,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYOGJUEOOBFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)

![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)